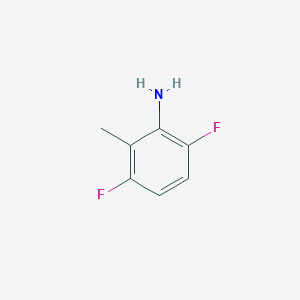
3,6-Difluoro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. In the case of “3,6-Difluoro-2-methylaniline”, it would be an aniline with fluorine atoms at the 3rd and 6th positions and a methyl group at the 2nd position on the phenyl ring .
Molecular Structure Analysis
The molecular structure of “3,6-Difluoro-2-methylaniline” would consist of a phenyl ring with fluorine atoms at the 3rd and 6th positions and a methyl group at the 2nd position. The presence of these substituents would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aniline derivative, “3,6-Difluoro-2-methylaniline” would likely undergo reactions similar to those of other anilines, such as acylation, alkylation, and diazotization .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-Difluoro-2-methylaniline” would be influenced by the presence of the fluorine and methyl groups. For instance, the electronegativity of the fluorine atoms would likely affect the compound’s reactivity .Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
- Fourier Transform Infrared and Raman Spectroscopy : Studies involving similar compounds, such as 2-chloro-4-methylaniline and 2-chloro-6-methylaniline, have utilized Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy for vibrational analysis and structure determination. These techniques could potentially be applied to 3,6-Difluoro-2-methylaniline for similar purposes (Arjunan & Mohan, 2009).
Chemical Synthesis and Modifications
- Nucleobase-Specific Hybridization Probes : Analogous compounds like 3-fluoro-6-methylaniline nucleosides have been synthesized and studied for their ability to form mercury-mediated base pairs, hinting at potential applications of 3,6-Difluoro-2-methylaniline in nucleotide chemistry (Aro-Heinilä, Lönnberg, & Virta, 2019).
Environmental Toxicology and Biomarker Identification
- Metabonomic Toxicity Assessment : Research on similar fluorinated anilines, like 4-fluoroaniline and 3,5-difluoroaniline, has been conducted using high-resolution 1H NMR spectroscopy to identify potential biomarkers of xenobiotic toxicity, which could be relevant for studying the environmental impact of 3,6-Difluoro-2-methylaniline (Bundy et al., 2002).
Synthetic Applications
- Synthesis of Fluorinated Compounds : The synthesis of new fluorinated dihydropyridines and pyridines using electrophilic fluorination techniques, as explored in related studies, can be a potential synthetic application for 3,6-Difluoro-2-methylaniline (Pikun et al., 2020).
Regiocontrol in Chemical Reactions
- Influence of Fluorine in Synthesis : The role of fluorine atoms in directing regiocontrol during chemical reactions, as demonstrated in the synthesis of certain fluorinated aniline derivatives, suggests a possible area of investigation for 3,6-Difluoro-2-methylaniline (Thornton & Jarman, 1990).
Molecular and Spectroscopic Investigations
- Vibrational Spectra and Molecular Structure Studies : Investigations into the vibrational spectra and molecular structures of similar compounds like 2-chloro-5-methylaniline provide a framework that could be applied to 3,6-Difluoro-2-methylaniline for detailed structural analysis (Karabacak, Karagöz, & Kurt, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,6-difluoro-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDITWCBKTOPBBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

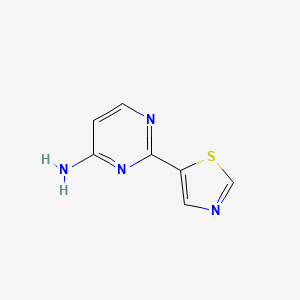

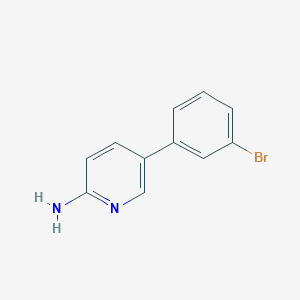
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
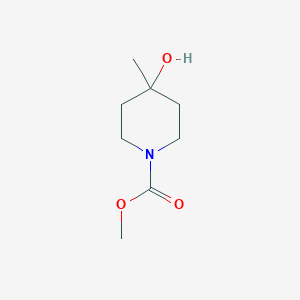
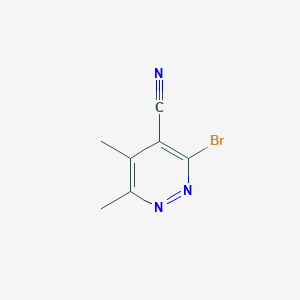
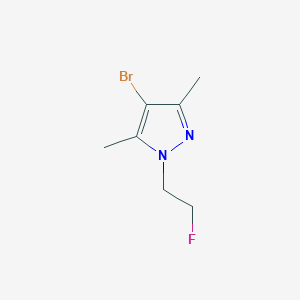

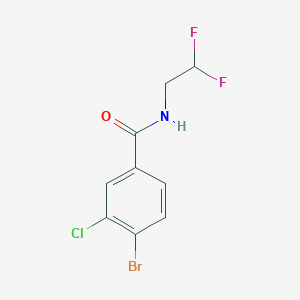
![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
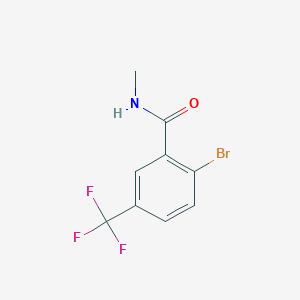
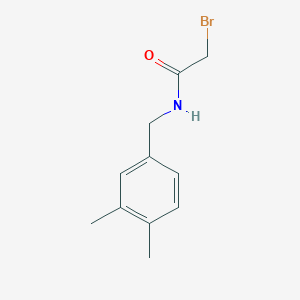

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)